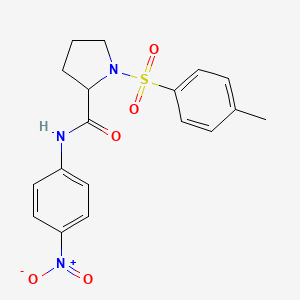

1-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)pyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

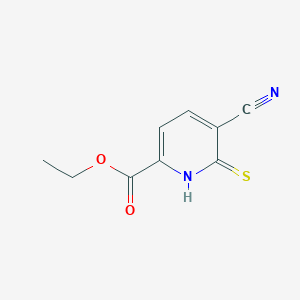

The compound “1-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)pyrrolidine-2-carboxamide” is a type of pyrrolidine derivative . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main synthetic strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, in 2020, Odusami et al. reported the synthesis of novel N-(2′-nitrophenyl)pyrrolidine-2-carboxamides with the aim of searching for amino acid analogues with antibacterial properties .Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including “1-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)pyrrolidine-2-carboxamide”, is characterized by a five-membered pyrrolidine ring . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique

Potential Anti-HIV Agent

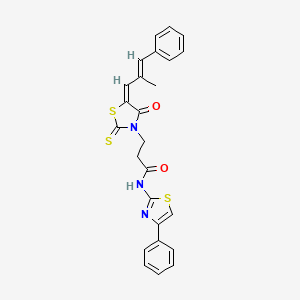

1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a compound structurally related to 1-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)pyrrolidine-2-carboxamide, has been studied as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. The pyrrolidine ring of this compound shows a well-expressed envelope conformation and forms infinite chains via hydrogen bonding with CH3OH solvent molecules (Tamazyan et al., 2007).

Antineoplastic Agent

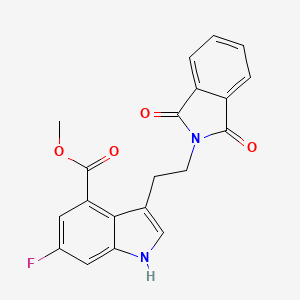

1-(4-Methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, another analogous compound, has been synthesized and biologically evaluated as a possible antineoplastic agent. The compound's crystal structure consists of an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group and a lattice water molecule (Banerjee et al., 2002).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines by intramolecular cyclization of 6-amino-3-keto sulfones. This methodology is a convenient way to generate both aromatic and saturated 2,5-disubstituted five-membered heterocyclic compounds (Benetti et al., 2002).

Material Science Applications

In material science, related compounds have been used in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides demonstrate high thermal stability and are amorphous and readily soluble in organic solvents, making them potentially useful for various industrial applications (Liu et al., 2013).

No Antimicrobial Activity

A study on 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, a related compound, showed no antimicrobial activities against a range of organisms, suggesting limited utility in this area (Ovonramwen et al., 2021).

Mécanisme D'action

Orientations Futures

The future directions in the field of pyrrolidine derivatives involve the design of new compounds with different biological profiles . This can be achieved by exploring the pharmacophore space, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .

Propriétés

IUPAC Name |

1-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-13-4-10-16(11-5-13)27(25,26)20-12-2-3-17(20)18(22)19-14-6-8-15(9-7-14)21(23)24/h4-11,17H,2-3,12H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJUXAWQVCIYDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2391304.png)

![2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2391306.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2391310.png)

![4-chloro-N'-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide](/img/structure/B2391312.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2391317.png)

![Benzyl 5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391322.png)

![1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2391323.png)